molecular formula C15H16N2O3 B1392290 4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid CAS No. 880466-45-5

4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid

Cat. No. B1392290
CAS RN: 880466-45-5
M. Wt: 272.3 g/mol
InChI Key: OWSXWHNZDIBYJW-UHFFFAOYSA-N
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Description

“4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid” is a chemical compound with the CAS Number: 880466-45-5. It has a molecular weight of 272.3 and its IUPAC name is 4-(8-hydroxy [1,7]naphthyridin-6-yl)cyclohexanecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N2O3/c18-14-13-11(2-1-7-16-13)8-12(17-14)9-3-5-10(6-4-9)15(19)20/h1-2,7-10H,3-6H2,(H,17,18)(H,19,20). This code provides a detailed description of the molecule’s structure .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of over 300 degrees Celsius. Its linear formula is C15H16N2O3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • A six-step synthesis of a related compound, 4-[8-(3-fluorophenyl)[1,7]naphthyridin-6-yl]-trans-cyclohexanecarboxylic acid, has been described, achieving an overall yield of 27% from 2-cyano-3-methylpyridine and other precursors. This showcases the compound's complex synthesis process (Jiang et al., 2010).
  • Synthesis of 8-hydroxy-6-methyl-1,6-naphthyridin-5(6H)-one-7-carboxylic acid alkyl esters and its isomers from acyclic precursors highlights the versatility of the naphthyridine moiety in chemical synthesis (Blanco et al., 1999).

Spectroscopic and Theoretical Studies

  • Spectroscopic studies of 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester reveal insights into the solvatochromism, intramolecular hydrogen bonding, and ground state structures of naphthyridine derivatives (Santo et al., 2003).

Biological Activities and Applications

  • The synthesis of Schiff bases containing 1,8-naphthyridine moieties has been undertaken, revealing the biological potential of these compounds. Some synthesized compounds exhibited significant antibacterial activity (Vinod et al., 2008).
  • Another study describes the discovery and optimization of a PDE4 inhibitor, a derivative of 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid, for the treatment of Chronic Obstructive Pulmonary Disease (COPD) (Press et al., 2015).

Metal Complexes and Ligand Properties

  • The 4-carboxy-1,8-naphthyrid-2-yl moiety serves as a useful ligand in metal complexes, promoting lower energy electronic absorption and providing a tether for anchoring to semiconductor surfaces (Zong et al., 2008).

Mechanism of Action

Target of Action

The primary target of 4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid is the Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the breakdown of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline.

Mode of Action

As a PDE4 inhibitor, this compound works by blocking the action of PDE4 . This leads to an increase in cAMP levels, which in turn amplifies the response of cells to hormones like glucagon and adrenaline.

Biochemical Pathways

The increase in cAMP levels affects multiple biochemical pathways. One of the key pathways is the cAMP-dependent pathway , where cAMP activates protein kinase A (PKA), leading to a series of downstream effects such as the activation of CREB (cAMP response element-binding protein), a transcription factor that regulates the expression of certain genes .

Pharmacokinetics

It is known that the compound has been optimized forsolubility and pharmacokinetics , suggesting that it has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of this compound is the amplification of the cellular response to hormones like glucagon and adrenaline . This can lead to various molecular and cellular effects, depending on the specific cell type and the hormonal context.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, inhaled, or in contact with skin. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(8-oxo-7H-1,7-naphthyridin-6-yl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-14-13-11(2-1-7-16-13)8-12(17-14)9-3-5-10(6-4-9)15(19)20/h1-2,7-10H,3-6H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSXWHNZDIBYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC3=C(C(=O)N2)N=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid
Reactant of Route 2
4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid
Reactant of Route 3
4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid
Reactant of Route 4
4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid
Reactant of Route 5
4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid
Reactant of Route 6
4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid

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